Epilactose

Description

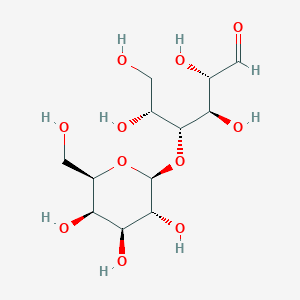

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNBNKWCZZMJT-QMRWEYQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50468-56-9, 20869-27-6 | |

| Record name | Epilactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epilactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eplattosio | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPILACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3515BNP809 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Epilactose

Introduction

Epilactose, a disaccharide epimer of lactose, is a subject of growing interest within the scientific community, particularly for its potential applications in the food and pharmaceutical industries.[1] Chemically known as 4-O-β-D-galactopyranosyl-D-mannose, it is a rare sugar found in small quantities in heat-treated milk.[2] Unlike its abundant isomer, lactose, this compound is a non-digestible carbohydrate, a characteristic that allows it to function as a prebiotic.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of this compound. It also delves into its biological significance as a modulator of gut microbiota.

Chemical Structure of this compound

This compound is a disaccharide composed of a galactose monosaccharide unit linked to a mannose monosaccharide unit. The linkage occurs between the anomeric carbon (C1) of the β-D-galactose and the hydroxyl group on the fourth carbon (C4) of the D-mannose, forming a β-1,4-glycosidic bond. The key structural difference between this compound and lactose lies in the stereochemistry of the glucose subunit. In lactose, the galactose is linked to glucose, whereas in this compound, it is linked to mannose, which is a C-2 epimer of glucose.

Caption: Chemical structure of this compound (4-O-β-D-galactopyranosyl-D-mannose).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers working on its purification, formulation, and application.

| Property | Value | Reference(s) |

| Systematic Name | 4-O-β-D-galactopyranosyl-D-mannose | [4][5] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1][4][6] |

| Molecular Weight | 342.30 g/mol | [1][4][6] |

| Appearance | White solid | [5] |

| Specific Rotation [α] | +25.3° (c = 0.2 in water) | [7] |

| Solubility | Slightly soluble in water and methanol | [7] |

| CAS Number | 50468-56-9 | [4][5] |

Experimental Protocols

Enzymatic Synthesis of this compound from Lactose

This compound can be efficiently synthesized from lactose through enzymatic conversion using cellobiose 2-epimerase. This method is preferred over chemical synthesis due to its high specificity and milder reaction conditions.

Objective: To produce this compound from lactose using cellobiose 2-epimerase.

Materials:

-

Cellobiose 2-epimerase (e.g., from Ruminococcus albus or Caldicellulosiruptor saccharolyticus)[8][9]

-

Lactose solution (e.g., 50 g/L)[9]

-

Reaction buffer (optimal pH for the specific enzyme, e.g., pH 7.5)[9]

-

Stirred reaction vessel

-

Water bath or incubator set to the optimal temperature for the enzyme (e.g., 80°C for C. saccharolyticus CE)[9]

Protocol:

-

Prepare a solution of lactose in the reaction buffer at the desired concentration.

-

Preheat the lactose solution to the optimal reaction temperature for the cellobiose 2-epimerase.

-

Add the cellobiose 2-epimerase to the lactose solution to initiate the reaction. The enzyme/substrate ratio can be optimized to control the product yield.[10]

-

Maintain the reaction at the optimal temperature with constant stirring.

-

Monitor the reaction progress over time by taking samples periodically and analyzing them via HPLC.

-

The reaction will yield a mixture of this compound, remaining lactose, and potentially lactulose, depending on the enzyme used.[9]

Purification of this compound

A multi-step protocol is required to purify this compound from the reaction mixture.[8]

Objective: To purify this compound from the enzymatic reaction mixture.

Protocol:

-

Lactose Removal by Crystallization: Cool the reaction mixture to a low temperature (e.g., 6°C) for an extended period (e.g., 72 hours) to crystallize out a significant portion of the unreacted lactose.[3]

-

Hydrolysis of Residual Lactose: Treat the supernatant with β-galactosidase to hydrolyze the remaining lactose into glucose and galactose.

-

Monosaccharide Digestion: Utilize yeast (e.g., Saccharomyces cerevisiae) to ferment and remove the monosaccharides (glucose and galactose) from the mixture.

-

Column Chromatography: Perform column chromatography, such as with a Na-form cation exchange resin or semi-preparative HPLC with ligand-exchange chromatography, to separate this compound from other components, yielding a high-purity product.[8][11]

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound.

Objective: To separate and quantify this compound from a mixture containing lactose and lactulose.

Instrumentation and Conditions:

-

Column: Shodex VG-50 4E (amino HILIC column)[12]

-

Mobile Phase: Acetonitrile/Methanol/Water (75/20/5, v/v/v)[12]

-

Flow Rate: 1.0 mL/min[12]

-

Column Temperature: 40°C[12]

-

Detector: Refractive Index (RI) detector[12]

-

Injection Volume: 5 µL[12]

Protocol:

-

Prepare standards of this compound, lactose, and lactulose, as well as the sample for analysis, dissolved in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standards and the sample onto the column.

-

Record the chromatograms. The typical elution order is lactulose, followed by this compound, and then lactose.[12]

-

Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve generated from the standards.

Caption: Experimental workflow for the HPLC analysis of this compound.

Biological Significance and Signaling Pathway

This compound is recognized for its prebiotic properties, meaning it selectively stimulates the growth and activity of beneficial bacteria in the gut.[13][14] This modulation of the gut microbiota can lead to several health benefits.

Upon reaching the colon undigested, this compound is fermented by specific gut bacteria, such as Bifidobacteria and butyrate-producing bacteria.[3] This fermentation process leads to the production of short-chain fatty acids (SCFAs), most notably butyrate. Butyrate serves as a primary energy source for colonocytes and has been shown to have anti-inflammatory effects and play a role in maintaining gut barrier function. Furthermore, this compound has been observed to inhibit the conversion of primary bile acids to secondary bile acids, which are implicated as promoters of colon cancer. The increase in SCFAs is also linked to enhanced absorption of minerals like calcium and iron.

Caption: Prebiotic signaling pathway of this compound in the human colon.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Recent advances on physiological functions and biotechnological production of this compound. | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 50468-56-9 | Benchchem [benchchem.com]

- 4. This compound | C12H22O11 | CID 128037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaceresearch.com [pharmaceresearch.com]

- 7. usbio.net [usbio.net]

- 8. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reaction conditions for the isomerization and epimerization of lactose with a mutant cellobiose 2-epimerase [sic.vriic.usach.cl]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. glpbio.com [glpbio.com]

A Comparative Analysis of the Chemical Properties of Epilactose and Lactose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose, a disaccharide naturally present in mammalian milk, is a well-characterized molecule widely utilized in the food and pharmaceutical industries. Its epimer, epilactose (4-O-β-D-galactopyranosyl-D-mannose), is a rare sugar that has garnered increasing interest for its potential prebiotic properties and applications in functional foods and therapeutics.[1][2][3][4][5][6] This technical guide provides a comprehensive comparison of the core chemical properties of this compound and lactose, presenting available quantitative data, detailed experimental protocols for property determination, and visual representations of their structural relationship and synthesis.

Core Chemical and Physical Properties

A direct comparison of the fundamental chemical and physical properties of lactose and this compound is essential for understanding their behavior in various applications. While extensive data is available for lactose, experimentally determined values for several of this compound's properties are not readily found in the literature. The following table summarizes the known and predicted properties.

| Property | Lactose | This compound |

| Systematic Name | β-D-galactopyranosyl-(1→4)-D-glucose | 4-O-β-D-galactopyranosyl-D-mannose |

| Molecular Formula | C₁₂H₂₂O₁₁[7] | C₁₂H₂₂O₁₁[3] |

| Molecular Weight | 342.30 g/mol | 342.30 g/mol [3][8] |

| Melting Point | α-lactose monohydrate: ~201-202°C[9] Anhydrous α-lactose: 222.8°C[10] β-lactose: 228.8°C[11] | Not experimentally determined in reviewed literature. |

| Solubility in Water | 18.9 g/100 g solution at 25°C[12] 25.1 g/100 g solution at 40°C[12] 37.2 g/100 g solution at 60°C[12] | Described as having high water solubility.[13] Quantitative data not available. |

| Specific Rotation [α]D | Equilibrium mixture: +52.3° to +55.4°[14][15] α-form: +89.4°[15] β-form: +35.0°[15] | Not experimentally determined in reviewed literature. |

| Reducing Sugar | Yes | Yes |

| Structure | Disaccharide of galactose and glucose | Disaccharide of galactose and mannose[6] |

Structural Relationship and Synthesis

This compound and lactose are stereoisomers, specifically C-2 epimers, differing only in the configuration of the hydroxyl group at the second carbon atom of the glucose unit in lactose, which is a mannose unit in this compound. This subtle structural difference leads to distinct biological and chemical properties.

Structural Diagram

Caption: Structural relationship between lactose and this compound.

Enzymatic Synthesis of this compound from Lactose

This compound can be synthesized from lactose through enzymatic epimerization, primarily using the enzyme cellobiose 2-epimerase. This bioconversion pathway is a key method for producing this rare sugar for research and potential commercial applications.

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination and comparison of the chemical properties of carbohydrates.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dried, powdered sample (lactose or this compound) is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10°C/minute) to obtain an approximate melting point.

-

The determination is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C/minute.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[16][17]

-

Determination of Aqueous Solubility

Solubility data is critical for formulation and drug delivery studies.

Methodology:

-

Materials: Distilled water, the sugar to be tested (lactose or this compound), a thermostatically controlled water bath, and an analytical balance.

-

Procedure:

-

A known volume of distilled water (e.g., 100 mL) is placed in a flask and equilibrated to a specific temperature in the water bath.

-

A pre-weighed amount of the sugar is added to the water with continuous stirring.

-

The sugar is added incrementally until no more dissolves, and a saturated solution is formed.

-

The undissolved solid is filtered, dried, and weighed.

-

The amount of dissolved sugar is calculated by subtracting the mass of the undissolved solid from the total mass added.

-

The solubility is expressed as grams of solute per 100 mL or 100 g of solvent at the specified temperature.

-

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral molecules and is used for identification and purity assessment.

Methodology:

-

Apparatus: A polarimeter, typically using the sodium D-line (589 nm) as the light source.

-

Sample Preparation: A solution of the sugar (lactose or this compound) of a known concentration (c, in g/mL) is prepared in a suitable solvent (usually water).

-

Procedure:

-

The polarimeter tube of a known path length (l, in decimeters) is filled with the solvent, and a blank reading is taken.

-

The tube is then filled with the sample solution.

-

The observed optical rotation (α) is measured at a specific temperature (T).

-

The specific rotation [α] is calculated using the formula: [α]ᵀλ = α / (l × c).[18][19]

-

Determination of Reducing Sugar Property

The presence of a free hemiacetal group in a sugar's structure allows it to act as a reducing agent.

Methodology (Benedict's Test):

-

Reagent: Benedict's solution (a mixture of sodium carbonate, sodium citrate, and copper(II) sulfate).

-

Procedure:

-

A small amount of the sugar solution (lactose or this compound) is added to a test tube.

-

An excess of Benedict's solution is added.

-

The mixture is heated in a boiling water bath for a few minutes.

-

A color change from blue to green, yellow, orange, or brick-red indicates the presence of a reducing sugar. The color change is semi-quantitative, with brick-red indicating a high concentration of reducing sugar. Both lactose and this compound are expected to give a positive result.

-

Signaling Pathways and Biological Relevance

While this guide focuses on chemical properties, it is important to note the differing biological activities of these two sugars, which are a direct consequence of their structural differences. Lactose is hydrolyzed in the small intestine by lactase into glucose and galactose, which are then absorbed. In contrast, this compound is largely indigestible in the upper gastrointestinal tract and is fermented by the gut microbiota, leading to its prebiotic effects.[4][5]

Caption: Contrasting metabolic pathways of lactose and this compound.

Conclusion

This technical guide highlights the key chemical properties of lactose and its epimer, this compound. While lactose is a well-documented compound, there is a notable gap in the publicly available, experimentally determined quantitative data for several of this compound's fundamental properties. The provided experimental protocols offer a clear pathway for researchers to obtain this missing data, which will be crucial for the continued development and application of this compound in the fields of food science, nutrition, and pharmaceuticals. The distinct structural and, consequently, biological properties of these two sugars underscore the importance of such detailed chemical characterization.

References

- 1. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 50468-56-9 | ACA46856 | Biosynth [biosynth.com]

- 4. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Lactose - Wikipedia [en.wikipedia.org]

- 8. This compound | C12H22O11 | CID 128037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. α-Lactose | CAS#:14641-93-1 | Chemsrc [chemsrc.com]

- 10. Lactose CAS#: 63-42-3 [m.chemicalbook.com]

- 11. Some Physical Properties of Anhydrous α-lactose Stable Form, Anhydrous αβ-lactose Compound and Anhydrous β-lactose in Crystalline State [jstage.jst.go.jp]

- 12. Lactose [bionity.com]

- 13. mdpi.com [mdpi.com]

- 14. s4science.at [s4science.at]

- 15. alcpo.org.ly [alcpo.org.ly]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. Specific rotation - Wikipedia [en.wikipedia.org]

- 19. cdn.pasco.com [cdn.pasco.com]

The Subtle Presence of Epilactose in Food: A Technical Guide to its Natural Occurrence, Analysis, and Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilactose (4-O-β-D-galactopyranosyl-D-mannose), a C-2 epimer of lactose, is a rare disaccharide that exists in minute quantities in certain food products.[1] Unlike its well-known precursor, lactose, the natural occurrence of this compound is not widespread and is primarily a consequence of food processing, specifically heat treatment. This technical guide provides an in-depth exploration of the natural presence of this compound in the food matrix, detailing the analytical methodologies for its quantification and the chemical transformations that lead to its formation. While the biotechnological production of this compound is a burgeoning field, this document focuses on its natural genesis in commercially available foodstuffs. It is important to note that quantitative data on the natural occurrence of this compound in a wide array of food products is limited in publicly available scientific literature, with most studies focusing on its deliberate enzymatic production.

Data Presentation: Quantitative Occurrence of this compound in Food Products

The natural concentration of this compound in food is generally low and is predominantly found in heat-treated dairy products. The primary mechanism of its formation is the thermal isomerization of lactose. The following table summarizes the available quantitative data on the natural occurrence of this compound.

| Food Product | Processing | This compound Concentration | Reference |

| Sterilized Milk | Sterilization | Detected | Olano et al., 1989 |

| Pasteurized Milk | Pasteurization | Not Detected | Olano et al., 1989 |

| UHT Milk | Ultra-High Temperature | Not Detected in some studies | Olano et al., 1989 |

| Heat-Treated Milk | General | Extremely small quantities | Mu et al., 2013[1] |

Note: The detection of this compound is highly dependent on the sensitivity of the analytical method used. The limits of detection (LOD) and quantification (LOQ) for this compound in milk samples using a dual HPLC analysis have been reported to be 4.73 mg/L.[2][3]

Experimental Protocols: Methodologies for this compound Quantification

The accurate quantification of this compound in complex food matrices requires sophisticated analytical techniques, primarily chromatography-based methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Dual High-Performance Liquid Chromatography (HPLC) Analysis for this compound and Lactose

This method allows for the simultaneous quantification of lactose and this compound in milk samples.

Sample Preparation:

-

Acidification: To 300 µL of the milk sample, add 150 µL of 2 M HClO₄ to precipitate proteins.

-

Incubation and Centrifugation: Incubate the mixture on ice for 10 minutes, followed by centrifugation at 13,000 x g for 3 minutes at 4°C.

-

Neutralization: Transfer 300 µL of the supernatant to a new tube and neutralize with 100 µL of 2 M KOH.

-

Internal Standard: Add 200 µL of an internal standard solution (e.g., 20 mM xylose and 20 mM sorbitol).

-

Derivatization (Reductive Amination):

-

Take a 200 µL aliquot of the neutralized sample.

-

Add 200 µL of p-aminobenzoic acid reagent and 10 mg of sodium cyanoborohydride.

-

Incubate at 60°C for 30 minutes.

-

Cool the reaction mixture on ice for 10 minutes.

-

HPLC Conditions:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.4 mm, 3 µm particle size).

-

Mobile Phase: An ion-pair reagent in a suitable buffer (e.g., 20 mM tetrabutylammonium hydrogen sulfate in 50 mM sodium phosphate buffer, pH 2.0).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV detection at 303 nm.

-

Injection Volume: 10 µL.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This is a common method for the analysis of underivatized sugars.

Sample Preparation:

-

Extraction: For solid samples like cheese, grind the sample. To 1 g of the ground sample or 1 mL of a liquid sample (e.g., milk), add 5 mL of 2-propanol.

-

Sonication and Centrifugation: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 15 minutes. Centrifuge at 2500 x g for 10 minutes at 4°C.

-

Drying and Reconstitution: Dry the supernatant and reconstitute the residue in 500 µL of ultrapure water. Centrifuge for 2 minutes.

-

Dilution: Dilute the extract as needed (e.g., 1:100) with the mobile phase.

HPLC Conditions:

-

System: A standard HPLC system with a refractive index detector.

-

Column: An amino-propy l functionalized silica support column or a polymer-based amino HILIC column (e.g., Shodex VG-50 4E, 4.6 mm ID × 250 mm, 5 μm).[4]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[5]

-

Column Temperature: 40°C.[4]

-

Detector: Refractive Index Detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of sugars, but it requires derivatization to make the analytes volatile.

Sample Preparation and Derivatization (Oximation-Silylation):

-

Sample Extraction: Extract sugars from the food matrix using a suitable solvent.

-

Oximation: Add O-methyl hydroxylamine-hydrochloride to the dried extract and incubate at 95°C for 45 minutes.

-

Silylation: Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 90°C for 30 minutes.

GC-MS Conditions:

-

System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for sugar analysis (e.g., a highly cross-linked silphenylene stationary phase).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized sugars.

-

Ionization: Electron Ionization (EI).

-

Detection: Mass spectrometric detection in full scan or selected ion monitoring (SIM) mode.

Signaling Pathways and Experimental Workflows

Formation Pathway of this compound from Lactose

The primary route for the natural formation of this compound in food is the Lobry de Bruyn-Alberda van Ekenstein transformation .[6] This is a base- or acid-catalyzed isomerization of an aldose sugar (the glucose moiety in lactose) to a ketose, which can then be reprotonated to form an epimer. In the context of milk, the heat applied during processing provides the energy for this transformation, and the natural pH of milk can facilitate the reaction.

Caption: Lobry de Bruyn-Alberda van Ekenstein transformation of lactose.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a dairy product using HPLC.

Caption: General workflow for this compound analysis in dairy products.

Conclusion

The natural occurrence of this compound in food products is a direct consequence of the chemical transformations of lactose induced by heat processing. Its presence is primarily limited to severely heat-treated dairy products like sterilized milk, and even then, it is found in very low concentrations. The accurate quantification of this compound requires sensitive and specific analytical methods such as HPLC with RID or UV detection after derivatization, or GC-MS. While the prebiotic potential of this compound is driving research into its enzymatic production, understanding its natural formation provides valuable insights into the chemical changes occurring during food processing and is crucial for the accurate nutritional characterization of heat-treated foods. Further research is warranted to establish a more comprehensive database of this compound concentrations in a wider variety of commercially available food products.

References

- 1. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Lactulose and this compound in the Presence of Lactose in Milk using a dual HPLC analysis: Universität Hohenheim [uni-hohenheim.de]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Epilactose: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilactose (4-O-β-D-galactopyranosyl-D-mannose), a rare disaccharide and an epimer of lactose, has emerged as a significant subject of scientific inquiry due to its promising prebiotic properties and potential therapeutic applications. Initially identified as a component of heat-treated milk, this compound is now primarily synthesized enzymatically from lactose, offering a scalable and efficient production method. This technical guide provides a comprehensive overview of the discovery, scientific history, biochemical properties, and physiological effects of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a thorough examination of its role as a prebiotic, with a particular focus on its ability to modulate the gut microbiota and stimulate the production of the beneficial short-chain fatty acid, butyrate. Furthermore, this guide elucidates the known signaling pathways through which this compound and its metabolites exert their effects on gut health and systemic metabolism.

Discovery and Scientific History

This compound was first reported as a naturally occurring sugar in heated milk.[1][2] While the precise timeline of its initial discovery is not extensively documented in readily available literature, its presence as a product of the heat-induced epimerization of lactose has been known for several decades. However, the systematic investigation into its biological activities and potential applications has been a more recent endeavor.

The significant breakthrough in this compound research came with the discovery and characterization of cellobiose 2-epimerase (CE) . This enzyme, initially identified from the bacterium Ruminococcus albus, was found to efficiently catalyze the conversion of lactose to this compound at the C-2 position of the glucose residue.[3] This enzymatic synthesis route provided a means to produce this compound in much larger quantities than what could be isolated from natural sources, paving the way for in-depth studies of its physiological effects. Subsequent research has identified and characterized cellobiose 2-epimerases from various other microorganisms, some with properties suitable for industrial-scale production.[4][5]

The focus of modern this compound research has largely been on its prebiotic potential. Studies have consistently demonstrated its ability to selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, while not being readily utilized by pathogenic bacteria.[3][6] A key finding has been the remarkable capacity of this compound to enhance the production of butyrate, a short-chain fatty acid (SCFA) with profound implications for gut health and beyond.[6][7][8]

Biochemical Properties and Synthesis

This compound is a disaccharide composed of a galactose unit linked to a mannose unit via a β-1,4 glycosidic bond. Its chemical formula is C₁₂H₂₂O₁₁.

Chemical Synthesis

While enzymatic synthesis is the preferred method for large-scale production, chemical synthesis of this compound has also been achieved. These methods typically involve multi-step processes with the use of protecting groups and coupling reagents to selectively form the desired glycosidic linkage between galactose and mannose derivatives.[9]

Enzymatic Synthesis

The enzymatic conversion of lactose to this compound using cellobiose 2-epimerase is the most common and efficient method of production. This process offers high specificity and avoids the use of harsh chemicals.

Experimental Protocol: Enzymatic Synthesis of this compound using Cellobiose 2-Epimerase from Ruminococcus albus

This protocol is based on the methodology described by Saburi et al. (2010).[10][11]

Materials:

-

Recombinant cellobiose 2-epimerase (CE) from Ruminococcus albus

-

Lactose monohydrate

-

Potassium phosphate buffer (5 mM, pH 7.0)

-

Sodium phosphate buffer (100 mM, pH 7.5)

Procedure:

-

Enzyme Activity Definition: One unit (U) of CE activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute from a 20 mM lactose solution in 100 mM sodium phosphate buffer (pH 7.5) at 30°C.

-

Reaction Setup: Suspend 3 kg of lactose monohydrate in 15 L of 5 mM potassium phosphate buffer (pH 7.0).

-

Enzymatic Reaction: Add 3,000 U of recombinant R. albus CE to the lactose suspension.

-

Incubation: Stir the reaction mixture and incubate at 30°C. The reaction progress can be monitored by analyzing the sugar composition over time using HPLC.

-

Reaction Termination: The reaction is typically allowed to proceed until equilibrium is reached, which may take several hours.

-

Downstream Processing: Following the reaction, the mixture will contain this compound, unreacted lactose, and potentially small amounts of monosaccharides. A multi-step purification process is then required to isolate high-purity this compound.

Workflow for Enzymatic Synthesis and Purification of this compound

Caption: Enzymatic synthesis and purification workflow for this compound.

Physiological Effects and Prebiotic Activity

This compound is considered a non-digestible oligosaccharide, meaning it resists hydrolysis by human digestive enzymes in the upper gastrointestinal tract and reaches the colon largely intact. There, it is selectively fermented by the gut microbiota.

Modulation of Gut Microbiota

In vitro and in vivo studies have consistently shown that this compound promotes the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[3][6] Conversely, it does not appear to support the growth of potentially pathogenic bacteria like those belonging to the classes Clostridia or Bacteroidetes.[3]

Stimulation of Butyrate Production

One of the most significant prebiotic effects of this compound is its ability to potently stimulate the production of butyrate by the gut microbiota.[6][7][8] Butyrate is a short-chain fatty acid that serves as the primary energy source for colonocytes and plays a crucial role in maintaining gut health. Studies have reported that this compound fermentation can lead to a significantly higher production of butyrate compared to other well-known prebiotics like lactulose and raffinose.[7][8]

Table 1: Quantitative Data on the Prebiotic Effects of this compound

| Study Type | Model | This compound Dose | Key Findings | Reference |

| In vivo | Wistar-ST rats | 4.5% in diet | Increased cecal populations of Lactobacilli and Bifidobacteria.[3] | Watanabe et al., 2008 |

| In vitro | Human fecal inocula (Mediterranean diet donor) | Not specified | 70-fold higher butyrate production compared to lactulose.[7][8] | Cardoso et al., 2024 |

| In vitro | Human fecal inocula (Vegan diet donor) | Not specified | 29-fold higher butyrate production compared to lactulose.[7][8] | Cardoso et al., 2024 |

Other Physiological Effects

Beyond its prebiotic activity, research suggests that this compound may have other beneficial physiological effects, including:

-

Inhibition of secondary bile acid formation: this compound has been shown to inhibit the conversion of primary bile acids to secondary bile acids, which are considered potential promoters of colon cancer.[3]

-

No impact on blood glucose: Oral administration of this compound does not lead to an elevation in plasma glucose levels, making it a suitable ingredient for individuals concerned with glycemic control.[3]

Signaling Pathways

The physiological effects of this compound are primarily mediated through the actions of its fermentation product, butyrate. Butyrate acts as a signaling molecule, influencing various cellular processes in the gut and beyond.

Butyrate Signaling through G-Protein Coupled Receptors (GPCRs)

Butyrate is a known ligand for several G-protein coupled receptors, most notably GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2) . These receptors are expressed on the surface of various cell types, including colonocytes, immune cells, and adipocytes.

Signaling Pathway of Butyrate via GPR41/GPR43

Caption: Butyrate signaling cascade via GPR41 and GPR43 activation.

Activation of GPR41 and GPR43 by butyrate can trigger various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways. These pathways, in turn, regulate a wide range of cellular functions, contributing to the anti-inflammatory effects of butyrate, the maintenance of the intestinal barrier, and the regulation of host metabolism.

Histone Deacetylase (HDAC) Inhibition

Butyrate is also a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate can modulate gene expression, leading to various beneficial effects, including the induction of apoptosis in cancer cells and the regulation of inflammatory responses.

Experimental Methodologies

In Vivo Study of Prebiotic Effects in Rats

Protocol Outline: This protocol is a generalized representation based on common practices in preclinical prebiotic research.

Animals: Male Wistar rats (10-14 weeks old, 140-180g). Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Diet:

-

Control Group: Standard chow diet.

-

This compound Group: Standard chow diet supplemented with a defined percentage of this compound (e.g., 4.5% w/w).

-

Positive Control Group (Optional): Standard chow diet supplemented with a known prebiotic (e.g., fructooligosaccharides). Duration: The study duration can vary, but a period of several weeks (e.g., 4-6 weeks) is common. Sample Collection:

-

Fecal samples can be collected at regular intervals to analyze changes in the gut microbiota composition.

-

At the end of the study, animals are euthanized, and cecal contents are collected for SCFA analysis and microbial profiling. Intestinal tissues can be collected for histological examination and gene expression analysis. Analysis:

-

Microbiota Analysis: 16S rRNA gene sequencing of fecal or cecal DNA to determine the relative abundance of different bacterial taxa.

-

SCFA Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the concentrations of butyrate, propionate, and acetate in cecal contents.

Quantification of this compound by HPLC

Protocol Outline: This is a general protocol for the analysis of disaccharides. Specific parameters may need to be optimized based on the column and HPLC system used.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector. Column: A column suitable for carbohydrate analysis, such as an amino-based column (e.g., Shodex HILICpak VG-50 4E). Mobile Phase: A mixture of acetonitrile and water is commonly used. For example, a ratio of 75:25 (v/v) acetonitrile:water. Flow Rate: Typically around 1.0 mL/min. Column Temperature: Maintained at a constant temperature, for example, 40°C. Injection Volume: A small volume, such as 5-20 µL. Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve. Sample Preparation: Fermentation broth or other samples should be centrifuged and filtered through a 0.22 µm filter before injection to remove any particulate matter. Quantification: The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve generated from the standards.

Future Directions and Conclusion

References

- 1. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Critical Signaling Transduction Pathways and Intestinal Barrier: Implications for Pathophysiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. direct-ms.org [direct-ms.org]

- 6. D-mannose powder for prophylaxis of recurrent urinary tract infections in women: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D‐mannose for preventing and treating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-O-beta-D-Galactopyranosyl-alpha-D-mannopyranose | C12H22O11 | CID 29921593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of D-mannose in urinary tract infections – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

The Prebiotic Power of Epilactose: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilactose, a rare disaccharide composed of galactose and mannose, is emerging as a potent next-generation prebiotic.[1][2][3] Unlike traditional dietary sugars, this compound resists digestion in the upper gastrointestinal tract, allowing it to reach the colon intact.[4] There, it is selectively fermented by the gut microbiota, leading to a cascade of beneficial effects on the host's health. This technical guide provides an in-depth exploration of the mechanisms underpinning the prebiotic activity of this compound, with a focus on its impact on the gut microbiome, the production of short-chain fatty acids (SCFAs), and the subsequent modulation of host physiology.

Core Mechanism: Selective Fermentation and Microbiota Modulation

The primary mechanism of action for this compound lies in its selective utilization by specific gut microorganisms. This selective fermentation leads to significant shifts in the composition and activity of the gut microbiota.

Stimulation of Butyrate-Producing Bacteria

A hallmark of this compound fermentation is the profound stimulation of butyrate-producing bacteria.[1][2][5] In vitro studies using human fecal inocula have demonstrated that this compound fermentation leads to a significantly higher production of butyrate compared to other well-established prebiotics like lactulose and raffinose.[1][2] This effect appears to be independent of the donor's dietary habits (e.g., Mediterranean vs. vegan diet).[1][2] The increased abundance of butyrate-producing strains is a key contributor to the health benefits associated with this compound consumption.[3][5]

Promotion of Beneficial Bacteria

Beyond its impact on butyrate producers, this compound also promotes the growth of other beneficial bacteria. Animal studies have shown an increase in the populations of Bifidobacterium and Lactobacillus in rats fed an this compound-supplemented diet.[6][7] Furthermore, in vitro fermentation has been shown to increase the abundance of Bifidobacterium, Megamonas, Blautia, and Phascolarctobacterium.[3]

Inhibition of Potentially Harmful Bacteria

Supplementation with this compound may also help to suppress the growth of potentially harmful bacteria. Studies in rats suggest that this compound does not induce the proliferation of bacteria belonging to the classes Clostridia or Bacteroidetes.[6][7]

Metabolic Output: The Critical Role of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by the gut microbiota results in the production of various metabolites, most notably short-chain fatty acids (SCFAs).[1][2][5]

Enhanced Butyrate Production

As previously mentioned, the most significant metabolic outcome of this compound fermentation is a substantial increase in butyrate production.[1][2][5] Butyrate serves as the primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[5]

Production of Acetate and Propionate

In addition to butyrate, this compound fermentation also yields acetate and propionate, although the increase in butyrate is the most pronounced.[3][4]

Gas Production

The fermentation process also leads to the production of gases such as hydrogen (H₂) and carbon dioxide (CO₂).[5] This gas production is associated with the proliferation and metabolic activity of the gut microbiota stimulated by the prebiotic.[5]

Physiological Consequences of this compound Fermentation

The modulation of the gut microbiota and the subsequent production of SCFAs by this compound trigger a range of physiological responses that contribute to host health.

Modulation of the Gut Environment

The production of SCFAs, being acidic in nature, leads to a decrease in the pH of the colon.[6] This lower pH environment can inhibit the growth of pathogenic bacteria and favor the proliferation of beneficial acid-tolerant species.

Enhancement of Gut Barrier Function

Butyrate is essential for maintaining the integrity of the intestinal barrier. It provides energy to the epithelial cells and upregulates the expression of tight junction proteins, which are critical for preventing the leakage of harmful substances from the gut into the bloodstream.[8]

Immune System Modulation

SCFAs, particularly butyrate, have potent immunomodulatory effects.[5] They can exert anti-inflammatory properties by inhibiting certain signaling pathways in immune cells.[5] This can contribute to a reduction in gut inflammation and may have systemic anti-inflammatory benefits.

Metabolic Health

This compound consumption does not lead to an elevation in plasma glucose levels, indicating it is a non-digestible carbohydrate.[6] The SCFAs produced from its fermentation can also influence host metabolism. For instance, propionate is involved in gluconeogenesis and satiety signaling, while butyrate has been linked to improved insulin sensitivity.

Data Presentation

Table 1: Comparative Butyrate Production from In Vitro Fermentation of Prebiotics

| Prebiotic | Donor Diet | Fold Increase in Butyrate vs. Lactulose | Fold Increase in Butyrate vs. Raffinose | Reference |

| This compound | Mediterranean | 70 | 63 | [1][2] |

| This compound | Vegan | 29 | 89 | [1][2] |

Table 2: Effects of this compound Supplementation in Wistar-ST Rats

| Parameter | Control Diet | This compound Diet (4.5%) | Fructooligosaccharide Diet (4.5%) | Reference |

| Cecal Wall Weight | Lower | Increased | Increased | [6] |

| Cecal Contents | Lower | Increased | Increased | [6] |

| pH of Cecal Contents | Higher | Decreased | Decreased | [6] |

| Lactobacilli Count | Lower | More Numerous | More Numerous | [6] |

| Bifidobacteria Count | Lower | More Numerous | More Numerous | [6] |

Experimental Protocols

In Vitro Fermentation Model Using Human Fecal Inocula

-

Objective: To assess the prebiotic potential of this compound by measuring metabolite production and changes in microbiota composition.

-

Methodology:

-

Fecal samples are collected from healthy human donors (e.g., following a Mediterranean or vegan diet).[1]

-

A fecal slurry is prepared and used to inoculate a basal medium containing no prebiotic (blank) or enriched with this compound, lactulose, or raffinose.[2]

-

The cultures are incubated anaerobically for a specified period (e.g., 48 hours).[2]

-

Samples are collected at various time points to measure the production of lactate, SCFAs (acetate, propionate, butyrate), and gases (H₂, CO₂, CH₄) using techniques like HPLC and gas chromatography.[2][5]

-

Microbiota composition is analyzed at the beginning and end of the fermentation period using 16S rRNA gene sequencing.[2]

-

Animal Study: Dietary Supplementation in Wistar-ST Rats

-

Objective: To evaluate the in vivo effects of this compound on gut health parameters.

-

Methodology:

-

Wistar-ST rats are divided into groups and fed a control diet or a diet supplemented with this compound or fructooligosaccharide (e.g., at 4.5%).[6]

-

After a specified feeding period, the rats are euthanized, and cecal contents and tissues are collected.[6]

-

Cecal wall weight and the weight of cecal contents are measured.[6]

-

The pH of the cecal contents is determined.[6]

-

Bacterial populations in the cecal contents are enumerated using methods such as qPCR or 16S rRNA gene sequencing to assess the abundance of total anaerobes, Lactobacilli, and Bifidobacteria.[6]

-

Visualizations

Caption: Overall mechanism of action of this compound as a prebiotic.

Caption: Experimental workflow for in vitro fermentation of this compound.

Caption: Simplified signaling pathway of butyrate in host cells.

Conclusion

This compound demonstrates significant potential as a novel prebiotic with a distinct and potent mechanism of action. Its ability to robustly stimulate the production of butyrate, a key signaling molecule in the gut, sets it apart from many other prebiotics. The resulting modulation of the gut microbiota, enhancement of gut barrier function, and anti-inflammatory effects underscore its potential for applications in functional foods and therapeutics aimed at improving gut health and overall well-being. Further research, including well-designed human clinical trials, will be crucial to fully elucidate the health benefits of this compound in various populations.

References

- 1. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Metabolic Journey of Epilactose: A Technical Guide for Gut Microbiota Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the metabolic pathway of epilactose within the human gut microbiota. Designed for researchers, scientists, and professionals in drug development, this document details the microbial transformation of this emerging prebiotic, its impact on the gut ecosystem, and the downstream effects on host physiology.

Executive Summary

This compound, a disaccharide composed of galactose and mannose, is gaining significant attention as a potent prebiotic. Unlike lactose, its structural isomer, this compound resists digestion in the upper gastrointestinal tract, arriving in the colon to be selectively fermented by beneficial gut bacteria. This fermentation process leads to the proliferation of key commensal microbes, particularly Bifidobacterium species and butyrate-producing bacteria such as Faecalibacterium and Anaerostipes. The primary metabolic end-products are short-chain fatty acids (SCFAs), with a notable and significant increase in butyrate, a crucial molecule for colonic health and systemic immunomodulation. This guide will elucidate the metabolic pathways, present quantitative data from in vitro studies, detail relevant experimental protocols, and visualize the key processes.

The Metabolic Pathway of this compound

The metabolism of this compound by gut microbiota is a multi-step process involving bacterial uptake, enzymatic hydrolysis, and subsequent fermentation of the constituent monosaccharides, galactose and mannose.

This compound Uptake and Hydrolysis

While the specific transporters for this compound have not been fully characterized, it is hypothesized that bacteria such as Bifidobacterium utilize ATP-binding cassette (ABC) transporters or permeases to internalize the disaccharide. Once inside the bacterial cell, this compound is hydrolyzed by a β-galactosidase enzyme, cleaving the β-(1→4) glycosidic bond to release D-galactose and D-mannose.

Metabolism of Galactose and Mannose in Bifidobacterium

Bifidobacterium species employ a unique metabolic pathway known as the "bifid shunt" or fructose-6-phosphate shunt for carbohydrate metabolism.

-

Galactose Metabolism: D-galactose is metabolized through the Leloir pathway, where it is converted to galactose-1-phosphate, then UDP-galactose, and finally UDP-glucose. UDP-glucose is then converted to glucose-1-phosphate, which enters the bifid shunt as fructose-6-phosphate.

-

Mannose Metabolism: D-mannose is phosphorylated by hexokinase to mannose-6-phosphate. Phosphomannose isomerase then converts mannose-6-phosphate to fructose-6-phosphate, which also enters the bifid shunt.[1]

The central enzyme of the bifid shunt, fructose-6-phosphate phosphoketolase, cleaves fructose-6-phosphate into erythrose-4-phosphate and acetyl-CoA. This pathway ultimately yields a higher ratio of acetate to lactate compared to traditional glycolysis.

Butyrate Production from this compound Fermentation

A key benefit of this compound fermentation is the significant production of butyrate by specialist bacteria like Faecalibacterium prausnitzii and Anaerostipes hadrus. These bacteria can utilize the acetate produced by Bifidobacterium (cross-feeding) or directly ferment the monosaccharide components of this compound to produce butyrate. The primary pathway for butyrate synthesis from acetyl-CoA involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to butyryl-CoA and subsequently converted to butyrate.

Quantitative Data from In Vitro Fermentation

In vitro fermentation studies using human fecal inocula have demonstrated the potent prebiotic effects of this compound. The following tables summarize the quantitative findings on SCFA production.

Table 1: Total SCFA and Lactate Production after 48h In Vitro Fermentation

| Donor Diet | Substrate | Total Lactate and SCFAs (mM) |

| Mediterranean | Control | 26 ± 2 |

| This compound | 222 ± 5 | |

| Lactulose | 93 ± 1 | |

| Raffinose | 91 ± 3 | |

| Vegan | Control | 12 ± 1 |

| This compound | 183 ± 24 | |

| Lactulose | 57 ± 7 | |

| Raffinose | 78 ± 1 |

Data adapted from a 2024 study on the prebiotic potential of this compound.[2]

Table 2: Butyrate Production after 48h In Vitro Fermentation

| Donor Diet | Substrate | Butyrate Production (mM) | Fold Increase vs. Control |

| Mediterranean | Control | ~0.5 | - |

| This compound | 35 | ~70 | |

| Lactulose | 0.5 | 1 | |

| Raffinose | 0.56 | ~1.1 | |

| Vegan | Control | ~0.3 | - |

| This compound | 27 | ~89 | |

| Lactulose | 0.93 | ~3.1 | |

| Raffinose | 0.3 | 1 |

Data adapted from a 2024 study on the prebiotic potential of this compound.[3]

Signaling Pathways Influenced by this compound Metabolism

The metabolic activity resulting from this compound fermentation has significant implications for host cell signaling.

Direct Effects of this compound

While research is ongoing, some evidence suggests that this compound may have direct effects on intestinal epithelial cells. Studies in rats have shown that this compound can increase the absorption of calcium in the small intestine.[4][5] This suggests a potential interaction with pathways that regulate tight junction permeability and ion transport.

Indirect Effects via SCFA Production

The SCFAs produced from this compound fermentation, particularly butyrate, are potent signaling molecules.

-

Energy Source for Colonocytes: Butyrate is the preferred energy source for colonic epithelial cells, supporting their health and function.

-

Anti-inflammatory Effects: Butyrate inhibits histone deacetylases (HDACs), leading to changes in gene expression that can suppress inflammatory pathways, such as the NF-κB signaling cascade.

-

Gut-Brain Axis: SCFAs can influence the gut-brain axis through various mechanisms, including stimulating the release of gut hormones like GLP-1 and PYY, which are involved in appetite regulation and glucose homeostasis.

Experimental Protocols

In Vitro Fecal Fermentation

This protocol is a generalized representation for assessing the prebiotic potential of substrates like this compound.

-

Fecal Sample Collection: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months.

-

Inoculum Preparation: A fecal slurry (e.g., 10-20% w/v) is prepared by homogenizing the feces in an anaerobic phosphate buffer.

-

Fermentation Setup: In an anaerobic chamber, a basal fermentation medium is dispensed into vessels. The test substrate (this compound) and control substrates (e.g., lactulose, raffinose, or no substrate) are added. The fecal inoculum is then added to each vessel.

-

Incubation: The fermentation vessels are incubated under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours), with gentle agitation.

-

Sampling: Aliquots of the fermentation broth are collected at various time points (e.g., 0, 24, 48 hours) for analysis. Samples for SCFA analysis are typically acidified and stored at -20°C. Samples for microbiota analysis are stored at -80°C.

Quantification of Short-Chain Fatty Acids by Gas Chromatography-Flame Ionization Detection (GC-FID)

-

Sample Preparation: Fermentation samples are thawed and centrifuged. The supernatant is mixed with an internal standard (e.g., 2-ethylbutyric acid) and acidified (e.g., with HCl). SCFAs are then extracted using a solvent such as diethyl ether.

-

GC-FID Analysis: The extracted SCFAs are injected into a gas chromatograph equipped with a flame ionization detector. A capillary column suitable for fatty acid analysis (e.g., a FFAP column) is used for separation.

-

Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve of known SCFA concentrations.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Fermentation broth samples are centrifuged to remove bacterial cells and particulate matter. The supernatant is then filtered through a 0.22 µm filter.

-

HPLC Analysis: The filtered sample is injected into an HPLC system equipped with a refractive index (RI) detector. A carbohydrate analysis column (e.g., an amino or ion-exclusion column) is used for separation. The mobile phase is typically a mixture of acetonitrile and water.

-

Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve prepared with known concentrations of pure this compound.

Conclusion

This compound demonstrates significant potential as a next-generation prebiotic. Its selective fermentation by beneficial gut bacteria, leading to a marked increase in butyrate production, positions it as a promising ingredient for functional foods and therapeutics aimed at improving gut health and modulating the immune system. The detailed metabolic pathways and experimental protocols provided in this guide offer a solid foundation for further research into the precise mechanisms of action of this compound and its applications in human health and disease.

References

- 1. Mannose - Wikipedia [en.wikipedia.org]

- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effects of this compound on calcium absorption and serum lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physiological Effects of Dietary Epilactose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilactose, a rare disaccharide and an epimer of lactose, is emerging as a significant prebiotic with a range of physiological benefits. This technical guide provides a comprehensive overview of the current scientific understanding of the effects of dietary this compound, with a focus on its impact on gut microbiota, short-chain fatty acid (SCFA) production, and mineral absorption. Detailed experimental methodologies and quantitative data from key studies are presented to offer a thorough resource for researchers and professionals in the fields of nutrition, microbiology, and drug development. Furthermore, this guide visualizes the key metabolic and signaling pathways influenced by this compound, providing a clear and concise representation of its mechanisms of action.

Introduction

This compound (4-O-β-D-galactopyranosyl-D-mannose) is a disaccharide that is not readily digested or absorbed in the upper gastrointestinal tract, allowing it to reach the colon largely intact.[1] There, it is selectively fermented by beneficial gut bacteria, leading to a cascade of physiological effects.[2] Its potential as a prebiotic has garnered increasing interest due to its ability to modulate the gut microbiome, enhance the production of beneficial metabolites, and improve mineral bioavailability.[1][3] This guide synthesizes the current knowledge on these effects, providing a detailed technical resource for the scientific community.

Prebiotic Effects of this compound on Gut Microbiota

Dietary this compound has been shown to exert significant prebiotic effects by selectively stimulating the growth of beneficial gut bacteria, particularly Lactobacilli and Bifidobacteria.[2][4] In vivo studies in rats have demonstrated a notable increase in the populations of these bacteria in the cecum following this compound supplementation.[2]

Quantitative Data on Gut Microbiota Modulation

The following table summarizes the quantitative changes observed in the gut microbiota of Wistar-ST rats fed a diet supplemented with 4.5% this compound for a period of 14 days.[2]

| Bacterial Group | Control Diet (log CFU/g cecal contents) | This compound Diet (log CFU/g cecal contents) | Fold Change |

| Bifidobacterium | 8.5 ± 0.3 | 9.5 ± 0.2 | ~10-fold increase |

| Lactobacillus | 8.2 ± 0.4 | 9.1 ± 0.3 | ~8-fold increase |

| Total Anaerobes | 9.8 ± 0.2 | 10.1 ± 0.1 | ~2-fold increase |

Data are presented as mean ± standard deviation.

Experimental Protocol: In Vivo Rat Feeding Study

Objective: To determine the effect of dietary this compound on the cecal microbiota composition in rats.

Animals: Male Wistar-ST rats, 6 weeks old.

Housing: Housed individually in wire-bottomed cages in a temperature- and humidity-controlled room with a 12-hour light-dark cycle.

Diets:

-

Control Diet: AIN-93G diet.

-

This compound Diet: AIN-93G diet supplemented with 4.5% (w/w) this compound, replacing an equivalent amount of sucrose.

Experimental Procedure:

-

Rats were acclimatized for 7 days with free access to the control diet and water.

-

Rats were then randomly assigned to either the control or this compound diet group (n=6 per group) and fed the respective diets for 14 days.

-

At the end of the experimental period, rats were euthanized, and cecal contents were collected for microbial analysis.

Microbial Analysis:

-

Cecal contents were serially diluted in anaerobic dilution buffer.

-

Dilutions were plated on selective agar media for the enumeration of Bifidobacterium (TOS propionate agar), Lactobacillus (MRS agar), and total anaerobes (blood liver agar).

-

Plates were incubated under anaerobic conditions at 37°C for 48-72 hours.

-

Colony-forming units (CFU) were counted, and the results were expressed as log CFU per gram of cecal contents.

Impact of this compound on Short-Chain Fatty Acid (SCFA) Production

The fermentation of this compound by the gut microbiota leads to the production of significant amounts of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[4] Butyrate, in particular, is a crucial energy source for colonocytes and has been linked to various health benefits.[4] In vitro fermentation of this compound with human fecal inocula has demonstrated a remarkable increase in butyrate production.[4][5]

Quantitative Data on SCFA Production

The following table summarizes the production of SCFAs after 48 hours of in vitro fermentation of this compound with human fecal inocula from donors on a Mediterranean diet (DM) and a vegan diet (DV).[4]

| SCFA | Donor | Control (mM) | This compound (mM) | Fold Increase vs. Control |

| Total SCFAs + Lactate | DM | 26 ± 3 | 222 ± 5 | 8.5 |

| DV | 12 ± 2 | 183 ± 24 | 15.3 | |

| Butyrate | DM | 1.2 ± 0.2 | 86 ± 5 | 71.7 |

| DV | 0.9 ± 0.1 | 78 ± 6 | 86.7 | |

| Propionate | DM | 5 ± 1 | 60 ± 2 | 12.0 |

| DV | 4 ± 0.5 | 49 ± 9 | 12.3 | |

| Acetate | DM | 15 ± 2 | 70 ± 8 | 4.7 |

| DV | 6 ± 1 | 50 ± 10 | 8.3 |

Data are presented as mean ± standard deviation.

Experimental Protocol: In Vitro Fecal Fermentation

Objective: To assess the prebiotic potential of this compound by measuring SCFA production during in vitro fermentation with human fecal inocula.

Fecal Inocula: Fresh fecal samples were collected from healthy adult donors following either a Mediterranean or a vegan diet. The samples were immediately placed in an anaerobic chamber.

Fermentation Medium: A basal medium containing peptone, yeast extract, and salts was prepared and autoclaved.

Experimental Procedure:

-

Fecal slurries (10% w/v) were prepared in the anaerobic chamber by homogenizing the fecal samples in a pre-reduced phosphate buffer.

-

Batch culture fermentations were set up in serum bottles containing the basal medium.

-

This compound was added to the experimental bottles to a final concentration of 1% (w/v). Control bottles contained no added carbohydrate.

-

The bottles were inoculated with the fecal slurry and incubated at 37°C for 48 hours.

-

Samples were collected at various time points for SCFA analysis.

SCFA Analysis:

-

Fermentation samples were centrifuged to remove bacterial cells.

-

The supernatant was acidified and extracted with diethyl ether.

-

The extracted SCFAs were analyzed by gas chromatography (GC) using a flame ionization detector (FID).

-

Concentrations were determined by comparing peak areas to those of known standards.

Enhancement of Mineral Absorption by this compound

Dietary this compound has been shown to enhance the absorption of essential minerals, including calcium, magnesium, and iron.[6][7] This effect is thought to be mediated by the production of SCFAs in the colon, which lowers the intestinal pH and increases the solubility of these minerals, thereby making them more available for absorption.[7]

Quantitative Data on Mineral Absorption

The following table presents the apparent absorption rates of calcium and magnesium in male Wistar-ST rats fed diets with or without this compound supplementation for 21 days.[6]

| Mineral | Control Diet (%) | This compound Diet (%) | % Increase |

| Calcium | 45.2 ± 2.1 | 58.7 ± 3.5 | 29.9 |

| Magnesium | 50.1 ± 2.8 | 62.3 ± 4.1 | 24.3 |

Data are presented as mean ± standard deviation.

Signaling Pathway for SCFA-Enhanced Calcium Absorption

The increased production of butyrate from this compound fermentation plays a key role in enhancing calcium absorption. Butyrate can activate G-protein coupled receptors (GPCRs), such as GPR43 and GPR109a, on the surface of intestinal epithelial cells. This activation is thought to initiate a signaling cascade that ultimately leads to increased expression and activity of calcium transport proteins.

References

- 1. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in Cecal Microbiota and Short-chain Fatty Acid During Lifespan of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Unraveling the gut microbiota–SCFAs–cathepsin C pathway in preeclampsia: a novel therapeutic target [frontiersin.org]

- 4. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycocholic acid and butyrate synergistically increase vitamin D-induced calcium uptake in Caco-2 intestinal epithelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fecal sample collection and 16S rRNA gene sequencing [bio-protocol.org]

- 7. Effect of short-chain fatty acids on calcium absorption by the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prebiotic Potential of Epilactose: A Technical Guide to its Interaction with Gut Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilactose, a rare disaccharide composed of galactose and mannose, is emerging as a promising prebiotic with significant potential to modulate the human gut microbiota. Unlike its isomer lactose, this compound largely resists digestion in the upper gastrointestinal tract, allowing it to reach the colon where it is selectively fermented by beneficial bacteria. This technical guide provides an in-depth analysis of the interaction between this compound and specific gut bacteria, focusing on quantitative data, detailed experimental protocols, and the underlying metabolic and signaling pathways.

Data Presentation: Quantitative Effects of this compound on Gut Microbiota

The fermentation of this compound by gut bacteria leads to a significant increase in the populations of beneficial microbes, particularly Bifidobacterium and Lactobacillus species, and a concurrent increase in the production of short-chain fatty acids (SCFAs), most notably butyrate.

| Study Type | Organism/Model | This compound Dose | Key Findings | Reference |

| In vitro Monoculture | Bifidobacterium adolescentis, Bifidobacterium breve, Bifidobacterium catenulatum | Not specified | Induced growth of all three Bifidobacterium species. | [1] |

| In vivo | Wistar-ST rats | 4.5% of diet | Increased numbers of lactobacilli and bifidobacteria; did not induce proliferation of harmful bacteria like Clostridia or Bacteroidetes. | [2][3][4] |

| In vitro Fecal Fermentation (Human) | Donors on Mediterranean and Vegan diets | Not specified | Significantly stimulated butyrate-producing bacteria. Butyrate production was 70- and 63-fold higher compared to lactulose and raffinose, respectively, for the Mediterranean diet donor, and 29- and 89-fold higher for the vegan diet donor. | [5][6][7] |

| In vitro Fecal Fermentation (Human) | Healthy young donors | Not specified | Increased relative abundance of Bifidobacterium, Megamonas, Blautia, and Phascolarctobacterium. | [1] |

Experimental Protocols

In Vitro Fecal Fermentation of this compound

This protocol is designed to assess the prebiotic potential of this compound by simulating its fermentation in the human colon.

a. Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with 0.1% cysteine).[8][9]

b. Fermentation Medium: A basal medium mimicking the nutrient environment of the colon is used. A typical composition includes (per liter): 2 g peptone, 2 g yeast extract, 0.1 g NaCl, 0.04 g K2HPO4, 0.04 g KH2PO4, 0.01 g MgSO4·7H2O, 0.01 g CaCl2·6H2O, 2 mL Tween 80, 0.05 g cysteine HCl, and 1 mg resazurin. The medium is sterilized by autoclaving.[10]

c. Fermentation Setup: In an anaerobic chamber, 18 mL of the basal medium is dispensed into sterile fermentation vessels. This compound is added to a final concentration of 1% (w/v). The vessels are then inoculated with 2 mL of the fecal slurry. Control vessels without any added carbohydrate are also prepared.[8]

d. Incubation and Sampling: The fermentation vessels are incubated at 37°C for 48 hours. Samples are collected at 0, 12, 24, and 48 hours for analysis of bacterial populations and metabolite production.

Experimental workflow for in vitro fecal fermentation of this compound.

Anaerobic Cultivation of Bifidobacterium and Lactobacillus

This protocol details the cultivation of specific probiotic strains on media supplemented with this compound.

a. Culture Media:

-

For Bifidobacterium: Trypticase Phytone Yeast extract (TPY) agar or broth is commonly used. It can be supplemented with 0.5 g/L cysteine to lower the redox potential.[11] Bifidobacterium Selective Medium (BSM) can also be used for selective enumeration.[12]

-

For Lactobacillus: De Man, Rogosa and Sharpe (MRS) agar or broth is the standard medium. For selective enumeration of Lactobacillus acidophilus, MRS agar with a lowered pH of 5.4 can be used.[13][14]

b. Cultivation Conditions: Cultures are grown under strict anaerobic conditions (e.g., using an anaerobic chamber or GasPak system with a gas mixture of 85% N2, 10% CO2, and 5% H2) at 37°C.[14]

c. Growth Measurement: Bacterial growth is monitored by measuring the optical density at 600 nm (OD600) at regular intervals. Viable cell counts can be determined by plating serial dilutions on the appropriate selective agar.

Quantification of Short-Chain Fatty Acids (SCFAs) by HPLC

This method is used to analyze the primary metabolites produced during this compound fermentation.

a. Sample Preparation: Fermentation broth samples are centrifuged to pellet the bacterial cells. The supernatant is collected and filtered through a 0.22 µm syringe filter. For improved detection, samples can be acidified with formic acid to a final concentration of 0.1%.[3][15]

b. HPLC System and Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[16]

-

Mobile Phase: An isocratic mobile phase of 0.005 M H2SO4 or a gradient of acetonitrile and a phosphate buffer is common.[17]

-

Detector: A UV detector set at 210 nm or a refractive index (RI) detector is used.[3]

-

Quantification: SCFA concentrations are determined by comparing peak areas to those of a standard curve prepared with known concentrations of acetate, propionate, and butyrate.

16S rRNA Gene Sequencing for Microbiota Analysis

This protocol allows for the comprehensive analysis of the bacterial community composition.

a. DNA Extraction: DNA is extracted from fecal or fermentation samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit.[2]

b. PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using universal primers (e.g., 341F and 806R).[4]